Cas no 20536-50-9 ((+)-2-Hydroxypinocamphone)

(+)-2-Hydroxypinocamphone is a monoterpenoid ketone derivative with the molecular formula C10H16O2. It is a chiral compound, with the (+)-enantiomer exhibiting distinct biochemical properties. This compound is of interest in organic synthesis and medicinal chemistry due to its structural similarity to other bioactive terpenoids. Its hydroxyl and ketone functional groups make it a versatile intermediate for further chemical modifications. The compound's stereochemistry may influence its reactivity and biological activity, making it valuable for enantioselective studies. High-purity (+)-2-Hydroxypinocamphone is essential for reproducible research in flavor, fragrance, and pharmaceutical applications. Proper handling and storage are recommended to maintain stability.
(+)-2-Hydroxypinocamphone structure
(+)-2-Hydroxypinocamphone structure
Product name:(+)-2-Hydroxypinocamphone
CAS No:20536-50-9
MF:C10H16O2
Molecular Weight:168.232843399048
CID:5720998
PubChem ID:1268070

(+)-2-Hydroxypinocamphone 化学的及び物理的性質

名前と識別子

    • Bicyclo[3.1.1]heptan-3-one, 2-hydroxy-2,6,6-trimethyl-, (1R,2S,5R)-
    • 2-Hydroxypinocamphone, (1R,2S,5R)-(+)-
    • 20536-50-9
    • BICYCLO(3.1.1)HEPTAN-3-ONE, 2-HYDROXY-2,6,6-TRIMETHYL-, (1R-(1.ALPHA.,2.BETA.,5.ALPHA.))-
    • UNII-PTP4C2GHL7
    • Oxypinocamphone, (1R,2S,5R)-(+)-
    • Bicyclo(3.1.1)heptan-3-one, 2-hydroxy-2,6,6-trimethyl-, (1R,2S,5R)-
    • trans-2-Hydroxypinocamphone
    • Bicyclo(3.1.1)heptan-3-one, 2-hydroxy-2,6,6-trimethyl-, (1R-(1alpha,2beta,5alpha))-
    • 3-Pinanone, 2-hydroxy-, (1R,2S,5R)-(+)-
    • SCHEMBL20721720
    • 2-Hydroxypinocamphone, (+)-trans-
    • PTP4C2GHL7
    • (+)-2-Hydroxypinocamphone
    • インチ: 1S/C10H16O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-7,12H,4-5H2,1-3H3/t6-,7-,10+/m1/s1
    • InChIKey: VZRRCQOUNSHSGB-XSSZXYGBSA-N
    • SMILES: O[C@]1(C)C(C[C@H]2C[C@@H]1C2(C)C)=O

計算された属性

  • 精确分子量: 168.115029749g/mol
  • 同位素质量: 168.115029749g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 244
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.2
  • トポロジー分子極性表面積: 37.3Ų

じっけんとくせい

  • 密度みつど: Not available
  • ゆうかいてん: Not available
  • Boiling Point: Not available
  • フラッシュポイント: Not available
  • Solubility: Chloroform, DCM, Diethyl Ether, DMSO, Ethyl Acetate, Methanol
  • 酸度系数(pKa): 12.93±0.40(Predicted)
  • じょうきあつ: Not available

(+)-2-Hydroxypinocamphone Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
H952005-100mg
(+)-2-Hydroxypinocamphone
20536-50-9
100mg
$ 201.00 2023-09-07
TRC
H952005-1000mg
(+)-2-Hydroxypinocamphone
20536-50-9
1g
$1177.00 2023-05-18
TRC
H952005-250mg
(+)-2-Hydroxypinocamphone
20536-50-9
250mg
$ 402.00 2023-09-07
TRC
H952005-1g
(+)-2-Hydroxypinocamphone
20536-50-9
1g
$ 1179.00 2023-09-07

(+)-2-Hydroxypinocamphone 関連文献

(+)-2-Hydroxypinocamphoneに関する追加情報

Introduction to (+)-2-Hydroxypinocamphone (CAS No: 20536-50-9)

The compound (+)-2-Hydroxypinocamphone, identified by the CAS registry number 20536-50-9, is a naturally occurring organic compound with significant pharmacological and biological properties. This compound has garnered attention in recent years due to its potential applications in the fields of medicine, cosmetics, and food science. In this article, we will delve into the structural characteristics, natural sources, pharmacological activities, and the latest research findings related to (+)-2-Hydroxypinocamphone.

(+)-2-Hydroxypinocamphone belongs to the class of sesquiterpenoids, which are a large group of organic compounds derived from plants. Its structure consists of a pinocampheol skeleton with a hydroxyl group at the 2-position. The compound is known for its chiral nature, with the (+) enantiomer being the predominant form found in nature. This stereochemistry plays a crucial role in its biological activity and interactions with cellular targets.

Recent studies have highlighted the importance of (+)-2-Hydroxypinocamphone as a bioactive compound with potential therapeutic applications. For instance, research published in 2023 demonstrated its anti-inflammatory properties through inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that (+)-2-Hydroxypinocamphone could be a promising candidate for the development of anti-inflammatory drugs.

In addition to its anti-inflammatory effects, (+)-2-Hydroxypinocamphone has also been investigated for its antioxidant properties. A study conducted in 2023 revealed that this compound exhibits potent radical scavenging activity, particularly against the DPPH radical. This makes it a potential ingredient in antioxidant-rich skincare products and functional foods.

The natural sources of (+)-2-Hydroxypinocamphone include various plant species, particularly those belonging to the Lauraceae family. For example, it has been isolated from the leaves of Cinnamomum camphora, commonly known as camphor tree. The extraction and purification of this compound from natural sources have been optimized in recent years, making it more accessible for large-scale applications.

One of the most exciting developments in the study of (+)-2-Hydroxypinocamphone is its potential role in cancer therapy. Preclinical studies have shown that this compound can induce apoptosis in cancer cells while sparing normal cells. A 2023 study published in the journal Natural Product Reports demonstrated that (+)-2-Hydroxypinocamphone inhibits the proliferation of breast cancer cells by targeting key signaling pathways such as PI3K/AKT and MAPK.

Beyond its therapeutic applications, (+)-2-Hydroxypinocamphone has also been explored for its cosmetic benefits. Its anti-inflammatory and antioxidant properties make it an ideal ingredient for anti-aging skincare products. Recent advancements in nanotechnology have enabled the formulation of stable and bioavailable delivery systems for this compound, enhancing its efficacy when applied topically.

In conclusion, (+)-2-Hydroxypinocamphone (CAS No: 20536-50-9) is a versatile natural compound with a wide range of applications across multiple industries. Its pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties, coupled with its natural origin, make it a valuable asset in drug discovery and development. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, we can expect even more innovative applications for this remarkable compound.

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